molecular formula C23H24N4O3S2 B2659367 N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-91-4

N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2659367
CAS No.: 941891-91-4
M. Wt: 468.59
InChI Key: LINJZGNBSOJDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

Historical Development of Thiazole-Acetamide Derivatives in Medicinal Research

Thiazole derivatives have been integral to medicinal chemistry since Arthur Rudolf Hantzsch’s 1887 synthesis of the thiazole nucleus. Early applications focused on antimicrobial agents, exemplified by sulfathiazole, which combined thiazole with sulfonamide groups to inhibit bacterial folate synthesis. The incorporation of acetamide moieties into thiazole frameworks emerged in the mid-20th century, driven by the need to enhance pharmacokinetic properties such as solubility and metabolic stability.

A pivotal advancement occurred with the development of acetylcholinesterase (AChE) inhibitors like compound 10 (IC₅₀ = 103.24 nM), which featured a thiazole-thiazolidine scaffold substituted with methoxy and methyl groups. These studies demonstrated that acetamide-linked thiazoles could achieve potent enzyme inhibition while avoiding hepatotoxic side effects associated with earlier acridine-based inhibitors. Subsequent work expanded into antiviral and anticancer applications, with ritonavir (a thiazole-containing protease inhibitor) highlighting the scaffold’s versatility.

Table 1: Milestones in Thiazole-Acetamide Derivative Development
Year Development Key Feature Reference
1887 Synthesis of thiazole nucleus Hantzsch–Weber reaction
1940s Sulfathiazole introduction Antimicrobial activity
2021 Thiazole-thiazolidine AChE inhibitors IC₅₀ < 110 nM
2022 Thiazole-based kinase inhibitors Anticancer applications

Evolution of Structure-Based Design Approaches for Thiazole Compounds

Modern design strategies for thiazole derivatives emphasize bioisosteric replacement and hybridization . For example, replacing urea groups in early AChE inhibitors with thiazolidine rings improved binding affinity and reduced toxicity. The compound of interest exemplifies this approach, substituting a thioether-linked acetamide group for traditional thiourea moieties.

Molecular docking studies have been critical in rationalizing activity trends. In the 2021 study, compounds 10 and 16 exhibited binding orientations similar to donepezil, a benchmark AChE inhibitor, with key interactions including:

  • π-π stacking between the thiazole ring and Tyr337
  • Hydrogen bonding between acetamide carbonyls and Ser203.

These findings underscore the importance of electron-withdrawing substituents (e.g., methoxy, chloro) at the thiazole 4-position for enhancing AChE affinity. The 4-ethylphenyl group in the target compound may similarly modulate hydrophobic interactions within enzyme active sites.

Table 2: Impact of Thiazole Substituents on Biological Activity
Substituent (R) Biological Target IC₅₀/EC₅₀ Key Interaction
3,4-(CH₃O)₂C₆H₃ AChE 103.24 nM π-π stacking
4-ClC₆H₄ AChE 427.93 nM H-bonding
Thiophen-2-yl AChE 383.51 nM Hydrophobic

Research Significance of N-(4-Acetamidophenyl)-2-((4-(2-((4-Ethylphenyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Thio)Acetamide

This compound’s structure integrates three pharmacophoric elements:

  • Thiazole core : Provides rigidity and π-stacking capacity.
  • Thioether bridge : Enhances metabolic stability compared to ether or amine linkers.
  • Acetamide termini : Facilitate hydrogen bonding with target proteins.

The 4-ethylphenyl substituent introduces a hydrophobic moiety that may improve blood-brain barrier penetration, making it a candidate for neurological targets like AChE or NMDA receptors. Additionally, the dual acetamide groups mirror structural motifs in antimicrobial hybrids, suggesting potential dual activity against bacterial and fungal pathogens.

Current Research Landscape and Knowledge Gaps

While recent studies have advanced thiazole-acetamide chemistry, critical gaps remain:

  • Target diversity : Most research focuses on AChE and antimicrobial targets, neglecting emerging areas like kinase inhibition.
  • Synthetic complexity : Multi-step syntheses (e.g., Hantzsch thiazole formation followed by acetamide coupling) limit scalability.
  • Computational modeling : Few studies employ machine learning to predict substitution patterns for polypharmacology.

The target compound addresses these gaps by combining a synthetically accessible thioether linkage with substituents amenable to modular optimization. Future work should prioritize:

  • Broad-spectrum screening : Evaluate activity against non-traditional targets (e.g., COX-2, HIV protease).
  • Prodrug strategies : Mask acetamide groups to enhance oral bioavailability.
  • Fragment-based design : Deconstruct the molecule to identify minimal pharmacophores.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-3-16-4-6-18(7-5-16)25-21(29)12-20-13-31-23(27-20)32-14-22(30)26-19-10-8-17(9-11-19)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINJZGNBSOJDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also known by its chemical identifier NSC273902, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O6S4C_{20}H_{26}N_{4}O_{6}S_{4}, with a molecular weight of 546.7 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, particularly in anticancer research.

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor activity. The compound has been studied for its ability to inhibit key enzymes involved in cancer progression, specifically histone deacetylases (HDACs).

  • Mechanism of Action :
    • Histone deacetylases play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and consequently induce apoptosis in cancer cells .
    • The compound demonstrated selective inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values indicating potent activity .
  • Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., A2780 and HepG2) showed that the compound significantly inhibited cell growth compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
    • The compound induced G2/M phase arrest in the cell cycle, leading to increased apoptosis rates .

Structure-Activity Relationships (SAR)

The SAR analysis suggests that modifications to the thiazole and phenyl rings significantly affect the biological activity:

Substituent Effect on Activity
Methyl group at position 4 on phenyl ringIncreases cytotoxicity
Presence of electron-donating groupsEnhances binding affinity to target enzymes

Case Studies

  • Study on Thiazole Derivatives : A study highlighted the synthesis and evaluation of various thiazole derivatives, including those similar to this compound. These derivatives exhibited promising anticancer properties, further validating the importance of the thiazole moiety in drug design .
  • Comparative Analysis with Other Antitumor Agents : In comparative studies, compounds with similar structures were evaluated against standard chemotherapeutics such as doxorubicin. Results indicated that certain derivatives displayed equal or superior efficacy against specific cancer cell lines, emphasizing the potential for further development as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which demonstrated strong selectivity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells, with IC50 values indicating effective antiproliferative activity .

Another study reported the synthesis of thiazole-integrated pyridine derivatives that showed promising antitumor activity against several cancer cell lines, including PC3 and MCF-7. One of the hybrids exhibited an IC50 of 5.71 μM, outperforming the standard chemotherapy drug 5-fluorouracil .

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has also been documented. A variety of substituted phenylthiazol-2-amines were synthesized and tested for their antibacterial activity against a range of microbial species. Notably, some derivatives demonstrated superior activity compared to standard antibiotics . The presence of specific functional groups within the thiazole structure appears to enhance their antibacterial effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. Researchers have found that modifications to the thiazole ring and substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups or specific alkyl substitutions can enhance anticancer potency or improve selectivity against target cells .

Case Study: Mirabegron

Mirabegron (formerly YM-178), a β-3 adrenoceptor agonist, is a notable example derived from a thiazole compound structure similar to N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. It is used in treating overactive bladder and has shown effectiveness in reducing urinary frequency and urgency . The development and approval of Mirabegron underscore the therapeutic potential of thiazole derivatives in clinical settings.

Case Study: Thiazole-Based Antimicrobials

A series of new thiazole-based compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens. Compounds exhibiting high activity were identified through systematic SAR studies, leading to the discovery of candidates with improved potency against resistant strains .

Data Tables

Compound Target Activity IC50 Value (µM) Cell Line
Compound 19Anticancer23.30 ± 0.35A549
Compound 20Anticancer<10U251
Compound 22Anticancer2.01HT29
Compound XAntibacterial<5Various

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analog Compounds:

N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 941980-68-3) Differs by fluorophenyl instead of ethylphenyl substitution. Fluorine's electronegativity may enhance binding affinity but reduce lipophilicity compared to the ethyl group .

N-(4-Phenyl-2-thiazolyl)acetamide Simpler structure lacking thioether and ethylphenyl groups. Synthesized via 2-amino-4-substituted thiazole and acetonitrile .

Quinazolinone-Thioacetamide Derivatives (e.g., Compound 5 in ) Contains a quinazolinone core instead of a thiazole. Shares thioacetamide linkages, suggesting similar synthetic routes (e.g., thiocarbonyl-bis-thioglycolic acid reactions) .

N-[4-(2-Amino-4-thiazolyl)phenyl]acetamide Features a 2-aminothiazole moiety, highlighting the role of amino groups in bioactivity .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not Reported Not Given Thioether, ethylphenyl, acetamide
N-(4-Fluorophenyl)-... (CAS: 941980-68-3) Not Reported Not Given Thioether, fluorophenyl
Quinazolinone Derivative 5 Not Reported 80–91 Quinazolinone, thioacetamide
N-(4-Phenyl-2-thiazolyl)acetamide Not Reported Moderate Thiazole, acetamide

Notes:

  • Quinazolinone derivatives exhibit higher melting points (e.g., 269–315°C) due to rigid cores .

Pharmacological Implications

  • Target Compound : The 4-ethylphenyl group could enhance metabolic stability compared to halogenated analogs .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves careful selection of coupling agents, catalysts, and purification protocols. For example, refluxing intermediates like 2-chloro-N-(thiazol-2-yl)acetamide with potassium carbonate in acetone (Method D in ) can enhance reaction efficiency. Monitoring reaction progress via TLC ( ) ensures timely termination, while recrystallization from ethanol or methanol improves purity. Catalysts like triethylamine ( ) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) ( ) are critical for activating carboxyl groups in coupling reactions. Yield improvements (e.g., up to 91% in ) require stoichiometric precision and inert atmospheres to minimize side reactions .

Basic: What spectroscopic and analytical methods are most effective for characterizing structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, thioamide bands at ~1250 cm⁻¹) ( ).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., acetamide NH at δ 10–12 ppm) and carbon backbone ( ).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]+ peaks in ).
  • Elemental Analysis : Ensures stoichiometric ratios (e.g., C, H, N deviations ≤0.1% in ).
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks ( ).

Combining these methods minimizes structural ambiguity .

Advanced: How do structural modifications in the thiazole and acetamide moieties influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Thiazole Substituents : Electron-withdrawing groups (e.g., –CF₃ in ) enhance kinase inhibition by stabilizing target interactions.
  • Acetamide Linkers : Longer chains (e.g., –S–CH₂– in ) improve solubility but may reduce membrane permeability.
  • Aromatic Substitutions : 4-Ethoxyphenyl groups ( ) increase metabolic stability compared to methyl analogs.

Controlled synthesis of derivatives (e.g., ’s para/meta-tolyl variants) paired with in vitro assays (e.g., COX1/2 inhibition in ) can systematically map bioactivity trends .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability ( ).
  • Impurity Effects : Reproduce studies with HPLC-purified samples (>95% purity, ).
  • Cellular Context : Test compounds in isogenic cell lines to isolate target-specific effects (e.g., CK1 mutants in ).
  • Structural Confirmation : Validate active conformations via crystallography ( ) to distinguish stereospecific effects.

Meta-analyses of SAR data (e.g., ’s 68–91% yield derivatives) can identify outliers due to synthetic artifacts .

Advanced: How can computational chemistry predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use X-ray structures (e.g., ’s thiazole-acetamide conformation) to model ligand-receptor binding. Software like AutoDock Vina can predict binding affinities (e.g., for CK1 in ).
  • MD Simulations : Simulate dynamic interactions (e.g., hydrogen bonds with catalytic lysine residues) over 50–100 ns trajectories.
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data ( ) to design optimized analogs.

Cross-validation with experimental IC₅₀ values ( ) ensures predictive accuracy .

Basic: What solvent systems are optimal for recrystallization to ensure high purity?

Methodological Answer:
Recrystallization from polar aprotic solvents (e.g., ethanol, acetone) is preferred. uses absolute ethanol for derivatives with similar acetamide-thiazole backbones, achieving sharp melting points (e.g., 269–315°C in ). For hydrophobic variants, mixed solvents (e.g., methanol:acetone 1:1 in ) prevent oiling-out. Solvent selection should align with the compound’s logP (estimated via HPLC) .

Advanced: How can researchers analyze hydrogen-bonding patterns to rationalize stability?

Methodological Answer:
X-ray crystallography ( ) reveals key interactions:

  • Intermolecular N–H⋯N bonds (e.g., R₂²(8) motifs) stabilize crystal packing.
  • Intramolecular H-bonds (e.g., between thiazole S and acetamide NH) reduce conformational flexibility.

DSC/TGA analyses (not explicitly cited but inferred from purity methods) can correlate thermal stability with H-bond density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.